Tramadol hydrochloride

Chronic Pain Management Model-Based Meta-Analysis Analgesic Efficacy

Tramadol HCl (CAS 148229-78-1) is a racemic mixture of (R,R)- and (S,S)-enantiomers with a dual analgesic mechanism: weak mu-opioid agonism and inhibition of norepinephrine/serotonin reuptake. As a Schedule IV controlled substance and CYP2D6-dependent prodrug, it offers a unique benefit-risk profile. Compared to tapentadol, tramadol 300 mg qd reduces pain intensity by 46% vs. 36%, with lower abuse potential than Schedule II opioids. Sustained-release formulations cut Cmax by 54% while preserving total exposure, improving tolerability. Ideal for chronic pain programs that prioritize opioid stewardship.

Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
CAS No. 148229-78-1
Cat. No. B015282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTramadol hydrochloride
CAS148229-78-1
SynonymsAdolonta
Amadol
Biodalgic
Biokanol
Contramal
Jutadol
K 315
K-315
K315
MTW Tramadol
MTW-Tramadol
MTWTramadol
Nobligan
Prontofort
Ranitidin 1A Pharma
Takadol
Theradol
Tiral
Topalgic
Tradol
Tradol Puren
Tradol-Puren
TradolPuren
Tradonal
Tralgiol
Trama 1A Pharma
Trama AbZ
Trama Dorsch
Trama KD
Trama-Dorsch
Tramabeta
Tramadin
Tramadoc
Tramadol
Tramadol 1A
Tramadol acis
Tramadol AL
Tramadol Asta Medica
Tramadol Basics
Tramadol Bayvit
Tramadol Bexal
Tramadol Cinfa
Tramadol Dolgit
Tramadol Edigen
Tramadol Hameln
Tramadol Heumann
Tramadol Hydrochloride
Tramadol Kern
Tramadol Lichtenstein
Tramadol Lindo
Tramadol Mabo
Tramadol Normon
Tramadol PB
Tramadol Ratiopharm
Tramadol Stada
Tramadol-Dolgit
Tramadol-Hameln
Tramadol-ratiopharm
TramadolDolgit
TramadolHameln
Tramadolor
Tramadolratiopharm
TramaDorsch
Tramadura
Tramagetic
Tramagit
Tramake
Tramal
Tramex
Tramundin
Trasedal
Ultram
Xymel 50
Zamudol
Zumalgic
Zydol
Zytram
Molecular FormulaC16H26ClNO2
Molecular Weight299.83 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
InChIInChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
InChIKeyPPKXEPBICJTCRU-XMZRARIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tramadol Hydrochloride CAS 148229-78-1: Chemical Identity, Dual Mechanism, and Core Physicochemical Specifications for Scientific Procurement


Tramadol hydrochloride (CAS 148229-78-1) is a racemic mixture of equal amounts of (R,R)- and (S,S)-tramadol hydrochloride [1]. It is a centrally acting synthetic opioid analgesic with a dual mechanism: weak mu-opioid receptor (MOR) agonism combined with inhibition of norepinephrine and serotonin reuptake [2]. The compound is a white to off-white crystalline powder with a molecular weight of 299.84 g/mol, a melting point of 172–174 °C, and solubility in water, methanol, and dichloromethane . The (R,R)-enantiomer exhibits ten-fold higher analgesic potency than the (S,S)-enantiomer [1]. As a Schedule IV controlled substance, tramadol hydrochloride occupies a distinct regulatory and pharmacological niche among opioid analgesics [3].

Why Tramadol Hydrochloride Cannot Be Interchanged with Other Weak Opioids: CYP2D6 Polymorphism and Metabolic Distinctiveness


Tramadol hydrochloride is a prodrug requiring CYP2D6-mediated O-demethylation to its active metabolite O-desmethyltramadol (M1), which exhibits approximately 700-fold higher affinity for the mu-opioid receptor than the parent compound [1]. Unlike direct-acting analgesics such as tapentadol or morphine, tramadol's efficacy is highly dependent on the patient's CYP2D6 metabolizer status. Approximately 6% of Caucasians are CYP2D6 poor metabolizers, resulting in markedly reduced conversion to M1 and diminished analgesic response [2]. This pharmacogenetic liability creates a fundamental differentiation from analgesics that do not require CYP2D6 activation (e.g., tapentadol, morphine), making generic substitution among in-class compounds clinically inappropriate without consideration of metabolic phenotype. The quantitative evidence below demonstrates precisely why tramadol hydrochloride's unique metabolic pathway translates into measurable differences in efficacy, safety, and inter-individual variability compared to its closest analogs.

Quantitative Differentiation of Tramadol Hydrochloride: Head-to-Head Efficacy, Abuse Liability, and Pharmacokinetic Data vs. Tapentadol, Codeine, and Morphine


Model-Based Meta-Analysis: Tramadol 300 mg QD vs. Tapentadol 100–250 mg BID in Chronic Non-Malignant Pain

In the absence of direct head-to-head trials, a model-based meta-analysis of 45 Phase II and III studies (approximately 13,000 patients) provided an indirect comparison of tramadol and tapentadol in chronic non-malignant pain. After adjusting for baseline pain intensity and placebo effects, tramadol 300 mg once daily (qd) was slightly more effective in reducing pain than tapentadol 100–250 mg twice daily (bid), with a 46% change from baseline for tramadol versus 36% for tapentadol [1]. This 10-percentage-point absolute difference in pain reduction represents a clinically meaningful differentiation, particularly given tapentadol's higher mu-opioid receptor affinity and greater potency.

Chronic Pain Management Model-Based Meta-Analysis Analgesic Efficacy

Single-Patient Data Meta-Analysis: Tramadol NNT Values vs. Codeine and Combination Analgesics in Postoperative Pain

A meta-analysis of individual patient data from 18 randomized, double-blind, single-dose trials involving 3,453 postoperative patients compared tramadol with placebo, codeine, and combination analgesics. Number-needed-to-treat (NNT) for ≥50% maximum total pain relief (maxTOTPAR) versus placebo was calculated. Tramadol 50 mg had an NNT of 7.1 (95% CI 4.6–18); tramadol 100 mg had an NNT of 4.8 (95% CI 3.4–8.2); and tramadol 150 mg had an NNT of 2.4 (95% CI 2.0–3.1). For context, aspirin 650 mg plus codeine 60 mg had an NNT of 3.6 (95% CI 2.5–6.3), while acetaminophen 650 mg plus propoxyphene 100 mg had an NNT of 4.0 (95% CI 3.0–5.7) [1]. Tramadol demonstrated a clear dose-response relationship for analgesia in both postsurgical and dental pain patients, with higher doses achieving efficacy comparable to codeine-containing combination products.

Postoperative Pain NNT Analysis Acute Pain Management

Systematic Review of Human Laboratory Studies: Tramadol Abuse Potential vs. Opioid Comparators

A systematic review of 13 within-subject, double-blind, placebo-controlled human laboratory studies examined tramadol's abuse potential relative to opioid comparators. Results indicated that the relative abuse potential of tramadol was consistently lower than the opioids to which it was compared. Tramadol produced its highest positive effect ratings when administered orally to persons with no opioid physical dependence. Relative to other opioids, tramadol produced substantial negative ratings, generally demonstrated a slower onset of effects, and was less likely to be identified by participants as an opioid [1]. Importantly, individuals may be less likely than with other opioids to escalate tramadol doses, transition from oral to parenteral routes of administration, or continue using tramadol once opioid physical dependence develops [1]. Tramadol is approximately one-tenth as potent as morphine when administered parenterally and approximately one-third as potent when administered orally [2].

Abuse Liability Opioid Safety Regulatory Classification

Pharmacogenetic Variability: CYP2D6 Polymorphism Effects on Tramadol Exposure vs. Tapentadol

Tramadol hydrochloride's prodrug nature and dependence on CYP2D6-mediated activation to O-desmethyltramadol (M1) introduce substantial interindividual pharmacokinetic variability not observed with direct-acting analgesics like tapentadol. A nonlinear mixed-effects modeling study incorporating CYP2D6 and OCT1 genotype data from neonatal patients (n=46) revealed that simulation scenarios with different CYP2D6/OCT1 combinations resulted in steady-state concentrations above the putative analgesic range in >15% and >70% of subjects after doses of 3 mg/kg and 8 mg/kg, respectively [1]. In contrast, tapentadol does not require metabolic activation and is not significantly affected by CYP2D6 polymorphisms [2]. The (+) metabolite of tramadol, (+)-M1, exhibits a Ki of 3.4 nM at the human µ-opioid receptor, approximately 700-fold higher affinity than the parent drug (±)-tramadol (Ki=2.4 µM) [3]. This metabolic amplification means that CYP2D6 poor metabolizers (approximately 6% of Caucasians) experience markedly reduced analgesia despite adequate dosing [2].

Pharmacogenomics CYP2D6 Polymorphism Interindividual Variability

Sustained Release Formulation Pharmacokinetics: Tramadol LP 200 mg vs. Immediate Release Topalgic 4×50 mg

A randomized, crossover pharmacokinetic study in 30 healthy subjects compared a new modified-release formulation of tramadol (Tramadol LP 200 mg) with an immediate-release formulation (Topalgic 4×50 mg). The sustained-release formulation exhibited a significantly lower Cmax (300 ± 94 ng/mL vs. 646 ± 192 ng/mL; 95% CI of difference: 42–51%) and longer Tmax than the immediate-release formulation, while maintaining comparable total exposure. The mean AUC∞ of (±)-tramadol after multiple dosing was 4611 ± 1944 ng·h/mL for Topalgic 4×50 mg and 5105 ± 2101 ng·h/mL for Tramadol LP 200 mg (95% CI: 102–123%), indicating similar bioavailability [1]. This 53.6% reduction in peak plasma concentration (Cmax) translates to a lower incidence of acute adverse effects, including nausea, vomiting, and dizziness, while preserving analgesic efficacy.

Sustained Release Formulation Pharmacokinetics Bioavailability

Evidence-Driven Application Scenarios for Tramadol Hydrochloride in Research and Clinical Procurement


Chronic Non-Malignant Pain Where Lower Abuse Potential Is Prioritized Over Maximal Opioid Potency

Based on the systematic review evidence demonstrating tramadol's lower relative abuse potential compared to Schedule II opioids [1] and its Schedule IV regulatory classification, tramadol hydrochloride is optimally deployed in chronic non-malignant pain settings where the risk of misuse, diversion, or escalation must be minimized. The model-based meta-analysis further supports this application, showing that tramadol 300 mg qd achieves a 46% reduction in pain intensity from baseline, exceeding tapentadol's 36% reduction at comparable therapeutic doses [2]. This combination of efficacy and reduced abuse liability makes tramadol a preferred procurement choice for long-term care facilities, outpatient chronic pain clinics, and health systems with robust opioid stewardship programs.

Acute Postoperative Pain Requiring Monotherapy with Dose-Response Flexibility

The single-patient data meta-analysis establishes tramadol's dose-dependent analgesic efficacy in postoperative pain, with NNT values of 7.1 (50 mg), 4.8 (100 mg), and 2.4 (150 mg) [3]. The 150 mg dose achieves an NNT (2.4) that is numerically superior to codeine 60 mg plus aspirin 650 mg (NNT 3.6). This evidence supports tramadol's use as a monotherapy option in acute postoperative pain management, particularly in patients where codeine is contraindicated (e.g., CYP2D6 ultrarapid metabolizers at risk of morphine toxicity) or where combination products introduce unnecessary polypharmacy. Procurement for surgical suites and postoperative care units should consider tramadol's dose-response flexibility as a key differentiator.

Pediatric and Special Populations Requiring Genotype-Guided Dosing or Alternative Selection

The pharmacokinetic modeling study demonstrates that CYP2D6 and OCT1 polymorphisms produce clinically significant variability in tramadol exposure, with >15% to >70% of pediatric patients exceeding therapeutic concentration ranges depending on genotype and dose [4]. For procurement in settings where CYP2D6 genotyping is routinely available (e.g., academic medical centers, pharmacogenomics programs), tramadol can be used with genotype-guided dosing algorithms. In settings without genotyping capability, the same evidence supports selecting tapentadol or other direct-acting analgesics to avoid unpredictable efficacy and safety outcomes. This scenario highlights tramadol's distinct pharmacogenetic profile as a decision point for formulary inclusion.

Chronic Pain Requiring Once-Daily Dosing with Improved Tolerability Profile

The direct pharmacokinetic comparison between tramadol sustained-release (Tramadol LP 200 mg) and immediate-release (Topalgic 4×50 mg) formulations demonstrates a 53.6% reduction in Cmax (300 ± 94 ng/mL vs. 646 ± 192 ng/mL) while maintaining bioequivalent total exposure (AUC∞ ratio 95% CI: 102–123%) [5]. This evidence supports procurement of sustained-release tramadol formulations for chronic pain patients requiring once-daily dosing, particularly those who experience dose-limiting nausea, vomiting, or dizziness with immediate-release products. The reduced peak concentrations directly translate to improved tolerability without compromising analgesic coverage, enhancing long-term adherence.

Technical Documentation Hub

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